molecular formula C21H25NO3 B4186830 5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione

5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione

Cat. No.: B4186830
M. Wt: 339.4 g/mol
InChI Key: BCSJARZWSKPAIE-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an adamantyl group and a methoxyethyl side chain attached to an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and a suitable catalyst.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain can be added through an etherification reaction using a methoxyethyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the original methoxyethyl side chain.

Scientific Research Applications

5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins, while the methoxyethyl side chain may influence its solubility and bioavailability. The isoindole core can interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-adamantyl)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a hydroxyethyl side chain instead of a methoxyethyl side chain.

    5-(1-adamantyl)-2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a chloroethyl side chain instead of a methoxyethyl side chain.

Uniqueness

5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione is unique due to the presence of the methoxyethyl side chain, which can influence its chemical reactivity, solubility, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

5-(1-adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-25-5-4-22-19(23)17-3-2-16(9-18(17)20(22)24)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-3,9,13-15H,4-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSJARZWSKPAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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